molecular formula C10H19ClN7O6P B12732691 Cladribine 5'-monophosphate diammonium CAS No. 104959-35-5

Cladribine 5'-monophosphate diammonium

Cat. No.: B12732691
CAS No.: 104959-35-5
M. Wt: 399.73 g/mol
InChI Key: XGWMWBRVXIGUPS-FVALZTRZSA-N
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Description

Cladribine 5’-monophosphate diammonium is a derivative of cladribine, a purine nucleoside analog. It is primarily used in the treatment of certain types of leukemia and multiple sclerosis. This compound is known for its ability to selectively target and suppress lymphocytes, which are implicated in the pathogenesis of these diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cladribine 5’-monophosphate diammonium is synthesized through the phosphorylation of cladribine by the enzyme deoxycytidine kinase. This reaction produces cladribine 5’-monophosphate, which is then converted to its diammonium salt form .

Industrial Production Methods

The industrial production of cladribine 5’-monophosphate diammonium involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Cladribine 5’-monophosphate diammonium undergoes several types of chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its activation and deactivation within the body .

Common Reagents and Conditions

The phosphorylation of cladribine to form cladribine 5’-monophosphate requires the enzyme deoxycytidine kinase. Dephosphorylation is catalyzed by cytoplasmic 5’-nucleotidase .

Major Products Formed

The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are the active forms of the compound .

Scientific Research Applications

Cladribine 5’-monophosphate diammonium has a wide range of scientific research applications:

Mechanism of Action

Cladribine 5’-monophosphate diammonium exerts its effects by mimicking the nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active triphosphate form, which is incorporated into the cellular DNA. This incorporation disrupts DNA synthesis and repair, leading to apoptosis of the targeted lymphocytes .

Comparison with Similar Compounds

Cladribine 5’-monophosphate diammonium is often compared with other purine nucleoside analogs such as fludarabine and clofarabine. While all these compounds share a similar mechanism of action, cladribine 5’-monophosphate diammonium is unique in its selective targeting of lymphocytes and its resistance to breakdown by adenosine deaminase .

List of Similar Compounds

  • Fludarabine
  • Clofarabine
  • Pentostatin

Properties

CAS No.

104959-35-5

Molecular Formula

C10H19ClN7O6P

Molecular Weight

399.73 g/mol

IUPAC Name

diazanium;[(2R,3S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H13ClN5O6P.2H3N/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20;;/h3-6,17H,1-2H2,(H2,12,14,15)(H2,18,19,20);2*1H3/t4-,5+,6+;;/m0../s1

InChI Key

XGWMWBRVXIGUPS-FVALZTRZSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)COP(=O)([O-])[O-])O.[NH4+].[NH4+]

Origin of Product

United States

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